molecular formula C14H19NO3 B4521866 Methyl 2-methyl-3-pivalamidobenzoate

Methyl 2-methyl-3-pivalamidobenzoate

Cat. No.: B4521866
M. Wt: 249.30 g/mol
InChI Key: PAJVPYLCSWRWJT-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-pivalamidobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a pivalamide group, and a methyl substituent on the benzene ring

Scientific Research Applications

Chemistry: Methyl 2-methyl-3-pivalamidobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs or therapeutic agents.

Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. It may also be used in the formulation of certain industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-3-pivalamidobenzoate typically involves the esterification of 2-methyl-3-pivalamidobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-pivalamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

    Methyl 2-methylbenzoate: Lacks the pivalamide group, making it less complex.

    Methyl 3-pivalamidobenzoate: Similar structure but without the additional methyl group on the benzene ring.

    Methyl 2-pivalamidobenzoate: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness: Methyl 2-methyl-3-pivalamidobenzoate is unique due to the presence of both a pivalamide group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(2,2-dimethylpropanoylamino)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-10(12(16)18-5)7-6-8-11(9)15-13(17)14(2,3)4/h6-8H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJVPYLCSWRWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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